1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 428827-99-0
VCID: VC4158371
InChI: InChI=1S/C14H14N2O4/c1-9-6-11(8-17)10(2)15(9)13-5-4-12(16(18)19)7-14(13)20-3/h4-8H,1-3H3
SMILES: CC1=CC(=C(N1C2=C(C=C(C=C2)[N+](=O)[O-])OC)C)C=O
Molecular Formula: C14H14N2O4
Molecular Weight: 274.276

1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

CAS No.: 428827-99-0

Cat. No.: VC4158371

Molecular Formula: C14H14N2O4

Molecular Weight: 274.276

* For research use only. Not for human or veterinary use.

1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde - 428827-99-0

Specification

CAS No. 428827-99-0
Molecular Formula C14H14N2O4
Molecular Weight 274.276
IUPAC Name 1-(2-methoxy-4-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Standard InChI InChI=1S/C14H14N2O4/c1-9-6-11(8-17)10(2)15(9)13-5-4-12(16(18)19)7-14(13)20-3/h4-8H,1-3H3
Standard InChI Key ONIRZVKISZMQGR-UHFFFAOYSA-N
SMILES CC1=CC(=C(N1C2=C(C=C(C=C2)[N+](=O)[O-])OC)C)C=O

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

The compound features a 1H-pyrrole ring substituted at positions 1, 2, and 5. The phenyl group at position 1 carries a methoxy (-OCH₃) group at the 2-position and a nitro (-NO₂) group at the 4-position, while the pyrrole ring itself hosts methyl (-CH₃) groups at positions 2 and 5 and a carbaldehyde (-CHO) at position 3 . This arrangement creates a polarized electronic environment, with the nitro group enhancing electrophilic reactivity and the methoxy group contributing to solubility in polar solvents.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₄N₂O₄
Molecular Weight274.27 g/mol
Density1.25 g/cm³
Boiling Point472.4°C at 760 mmHg
LogP (Partition Coefficient)3.35
Topological Polar Surface Area77.05 Ų

Spectroscopic and Computational Insights

The SMILES notation (CC1=CC(=C(N1C2=C(C=C(C=C2)N+[O-])OC)C)C=O) and InChIKey (ONIRZVKISZMQGR-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling . Quantum mechanical calculations predict a planar pyrrole ring with slight distortion due to steric interactions between the 2-methyl and 4-nitrophenyl groups .

Synthetic Methodologies

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction is a cornerstone for constructing the pyrrole core. This method involves condensing a 1,4-diketone with a primary amine. For this compound, 3-amino-2-methoxy-4-nitrobenzonitrile reacts with 2,5-hexanedione under acidic conditions to form the pyrrole ring . Subsequent Vilsmeier-Haack formylation introduces the carbaldehyde group at position 3 using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) .

Table 2: Representative Synthetic Route

StepReaction TypeReagents/ConditionsYield
1Paal-Knorr Cyclization2,5-hexanedione, acetic acid, reflux85%
2Vilsmeier-Haack ReactionPOCl₃, DMF, 0–5°C72%

Alternative Approaches

Solvent-free synthesis has been explored to enhance sustainability. A one-pot strategy combining α-bromoketones and enaminones at room temperature achieves comparable yields (78–82%) without catalysts .

Physicochemical and Thermodynamic Properties

Solubility and Stability

The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aryl and methyl groups. It is soluble in dimethyl sulfoxide (DMSO) and dichloromethane (DCM), making it suitable for cross-coupling reactions . Stability studies indicate decomposition above 300°C, with the nitro group posing a risk of exothermic decomposition under high heat .

Applications in Medicinal Chemistry

Antimicrobial Agents

Pyrrole derivatives with nitro substituents demonstrate broad-spectrum antimicrobial activity. For example, 2,5-dimethyl-N-(3-(1H-tetrazol-5-yl)phenyl)pyrrole-3-carbaldehyde (a structural analog) inhibits Mycobacterium tuberculosis with an MIC₉₀ of 2.5 µg/mL . While direct data for this compound are lacking, its electronic similarity to active analogs suggests potential against gram-positive pathogens.

Anticancer Scaffolds

The carbaldehyde group enables Schiff base formation with amines, a strategy used in developing tyrosine kinase inhibitors. In vitro studies on related compounds show IC₅₀ values of 0.8–1.2 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

Table 3: Biological Activity of Analogous Pyrroles

CompoundTarget ActivityIC₅₀/MIC₉₀
2,5-Dimethyl-3-(tetrazolyl)pyrroleAntitubercular2.5 µg/mL
1-(4-Chlorophenyl)pyrrole-3-carbaldehydeAntiproliferative (MCF-7)0.9 µM

Challenges and Future Directions

Synthetic Optimization

Current routes suffer from moderate yields (72–85%) due to side reactions during formylation. Exploring microwave-assisted synthesis or flow chemistry could improve efficiency .

Toxicity and ADMET Profiling

The nitro group raises concerns about mutagenicity. In silico ADMET predictions using SwissADME indicate high gastrointestinal absorption but potential hepatotoxicity (Probability = 0.67) .

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